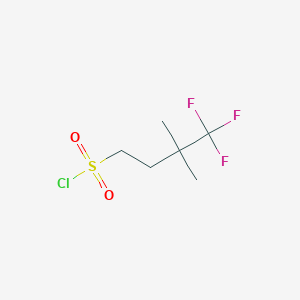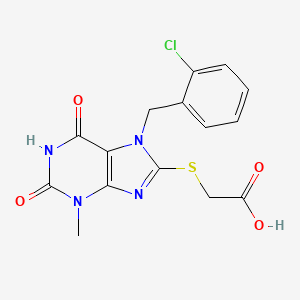
2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s) is a versatile compound used in various scientific research applications, particularly in peptide synthesis and bioconjugation techniques. This compound features an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it valuable in chemical synthesis and modification processes.
Mechanism of Action
Target of Action
The primary target of 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid, also known as Fmoc-amino acid, is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) .
Pharmacokinetics
The fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection suggests that the Fmoc group is quickly metabolized and removed, potentially affecting the bioavailability of the compound.
Result of Action
The introduction and subsequent removal of the Fmoc group allow for the selective synthesis of peptides . This process enables the creation of specific peptide sequences, which can have various biological effects depending on the sequence synthesized.
Action Environment
The action of the Fmoc group can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction typically involves the use of reagents such as fluorenylmethyloxycarbonyl chloride and azide sources under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pH, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro groups.
Reduction: The azido group can be reduced to form amino groups.
Substitution: The azido group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis to protect amino acids during the assembly of peptides.
Bioconjugation: The azido group allows for the attachment of various biomolecules, enabling the study of protein interactions and cellular processes.
Drug Development: The compound is used in the development of new pharmaceuticals, particularly in the design of targeted therapies.
Comparison with Similar Compounds
This compound is unique due to its combination of the azido group and the Fmoc protecting group. Similar compounds include:
Fmoc-L-Aza-OH: This compound also features the Fmoc group but lacks the azido functionality.
Boc-Aza-OH: This compound uses the Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.
The presence of the azido group in 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s) allows for unique chemical reactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
(2S)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYGENXFLOOKP-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
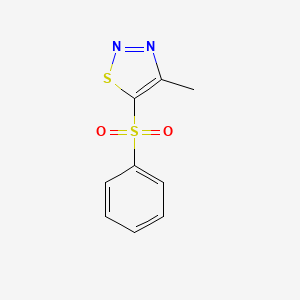
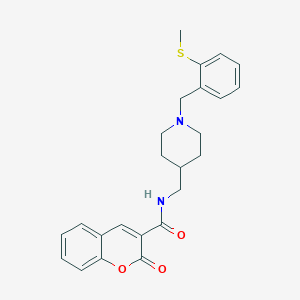
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)
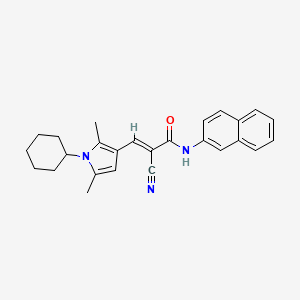
![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)
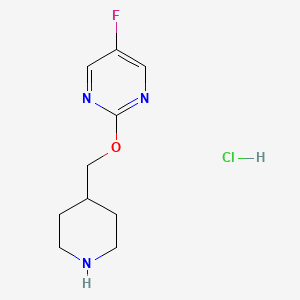
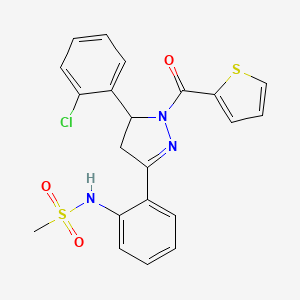
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2903277.png)
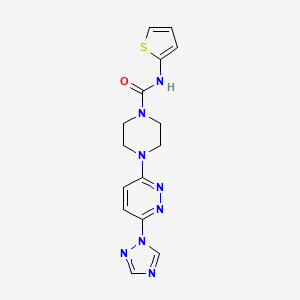
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2903279.png)
